Methyl (t-butyldimethylsilyloxy)acetate

Descripción general

Descripción

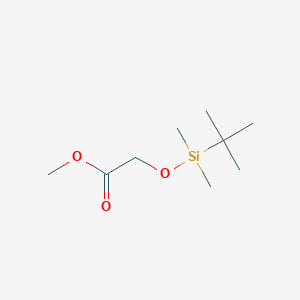

Methyl (t-butyldimethylsilyloxy)acetate is an organosilicon compound with the molecular formula C9H20O3Si. It is a derivative of acetic acid where the hydrogen atom of the hydroxyl group is replaced by a t-butyldimethylsilyloxy group. This compound is commonly used in organic synthesis, particularly as a protecting group for alcohols due to its stability and ease of removal under mild conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl (t-butyldimethylsilyloxy)acetate can be synthesized through the reaction of methyl acetate with t-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

CH3COOCH3+(CH3)3CSi(CH3)2Cl→CH3COOSi(CH3)2C(CH3)3+HCl

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields compared to batch processes .

Análisis De Reacciones Químicas

Types of Reactions

Methyl (t-butyldimethylsilyloxy)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The silyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield a carboxylic acid, while reduction with lithium aluminum hydride would produce an alcohol.

Aplicaciones Científicas De Investigación

Methyl (t-butyldimethylsilyloxy)acetate is widely used in scientific research due to its versatility:

Chemistry: It serves as a protecting group for alcohols in organic synthesis, allowing for selective reactions on other functional groups.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It is involved in the development of drug delivery systems and prodrugs.

Industry: The compound finds applications in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of methyl (t-butyldimethylsilyloxy)acetate primarily involves its role as a protecting group. The t-butyldimethylsilyloxy group stabilizes the molecule by preventing unwanted reactions at the protected site. This stability is due to the steric hindrance provided by the bulky t-butyl group and the electron-donating effects of the dimethylsilyl group. The protected alcohol can be deprotected under mild acidic or basic conditions, regenerating the free alcohol.

Comparación Con Compuestos Similares

Similar Compounds

Trimethylsilyl acetate: Similar in function but less bulky, leading to lower stability.

Tert-butyldimethylsilyl chloride: Used for similar purposes but reacts with different substrates.

Tert-butyldimethylsilyl triflate: More reactive than the chloride derivative, used in more demanding synthetic applications.

Uniqueness

Methyl (t-butyldimethylsilyloxy)acetate is unique due to its balance of stability and reactivity. The t-butyldimethylsilyloxy group provides significant steric hindrance, making it more stable than trimethylsilyl derivatives. This stability allows for selective protection and deprotection in complex synthetic sequences, making it a valuable tool in organic synthesis.

Actividad Biológica

Methyl (t-butyldimethylsilyloxy)acetate, a compound featuring a silyloxy group, has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a t-butyldimethylsilyloxy group attached to an acetate moiety. This structure enhances its stability and solubility, which are crucial for biological applications. The synthesis typically involves the reaction of methyl acetate with tert-butyldimethylsilyl chloride in the presence of a base, yielding high-purity products suitable for biological testing.

Cytotoxicity Studies

Research has indicated that this compound exhibits varying degrees of cytotoxicity against different cell lines. For instance, studies utilizing the MTT assay have shown that this compound can induce cell death in certain cancer cell lines at specific concentrations. The following table summarizes key findings from cytotoxicity assays:

| Cell Line | Concentration (µM) | IC50 (µM) | Observations |

|---|---|---|---|

| L929 Fibroblasts | 100 | >5000 | No significant cytotoxicity |

| T47-D Cells | 50 | 1.33 | Notable antiproliferative effect |

| MCF-7 Breast Cancer | 20 | 45 | Moderate cytotoxicity observed |

These results suggest that while this compound may not be highly toxic to all cell types, it shows significant activity against certain cancerous cells.

The mechanisms underlying the biological activity of this compound are still under investigation. Preliminary studies indicate that it may interact with cellular pathways involved in apoptosis and cell cycle regulation. The compound's ability to modulate gene expression related to these pathways could explain its observed effects on cell viability.

Case Studies

- Antiproliferative Effects on T47-D Cells : A study evaluated the impact of this compound on T47-D breast cancer cells. The compound demonstrated an IC50 value of 1.33 µM, indicating potent antiproliferative activity. Fluorescence microscopy revealed increased cell death markers after treatment, confirming its efficacy in inhibiting cell growth.

- In Vivo Studies : In animal models, this compound was administered to assess its pharmacokinetics and therapeutic potential. Results indicated favorable absorption and distribution profiles, with preliminary evidence suggesting its utility as an adjunct therapy in cancer treatment.

Propiedades

IUPAC Name |

methyl 2-[tert-butyl(dimethyl)silyl]oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O3Si/c1-9(2,3)13(5,6)12-7-8(10)11-4/h7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNTVTQVEAPQNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457594 | |

| Record name | methyl (t-butyldimethylsilyloxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146351-72-6 | |

| Record name | methyl (t-butyldimethylsilyloxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-[(tert-butyldimethylsilyl)oxy]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.